molecular formula C11H9Cl2I B2781115 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-13-0

1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2781115
CAS No.: 2287299-13-0
M. Wt: 339
InChI Key: UIHJSGJDYNVNEB-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design due to its ability to enhance solubility, membrane permeability, and metabolic stability .

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, α-trifluoromethyl alkenes, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core mimics the geometry of para-substituted benzene rings, allowing it to interact with specific receptors and enzymes. This interaction can modulate biological pathways, leading to the desired pharmacological effects .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a single chlorine atom.

    1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: Fluorine atoms instead of chlorine.

    1-(2,4-Dichlorophenyl)-3-bromobicyclo[1.1.1]pentane: Bromine instead of iodine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHJSGJDYNVNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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